molecular formula C25H17N3O4 B7547667 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7547667
M. Wt: 423.4 g/mol
InChI Key: MMIYAOUJNWENMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as PIP4Kγi, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. PIP4Kγi is a highly specific inhibitor of phosphatidylinositol-5-phosphate 4-kinase gamma (PIP4Kγ), which is involved in the regulation of various cellular processes such as cell proliferation, migration, and survival. In

Mechanism of Action

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi inhibits [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγ, which is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key signaling molecule that regulates various cellular processes. Inhibition of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγ leads to a decrease in PIP2 levels, which affects downstream signaling pathways. [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to have various biochemical and physiological effects. In cancer cells, [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In inflammation, [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi is its high specificity for [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγ. This allows for selective inhibition of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγ without affecting other [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate isoforms. However, one limitation of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi. One area of research is the development of more potent and selective inhibitors of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγ. Another area of research is the investigation of the role of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγ in other diseases such as neurodegenerative diseases and metabolic disorders. Additionally, the use of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi in combination with other therapies such as chemotherapy and immunotherapy should be explored.

Synthesis Methods

The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi was first reported by Chen and colleagues in 2015. The synthesis involved a series of reactions starting from commercially available starting materials. The key step in the synthesis was the coupling of 2-phenyl-1H-indole-3-carboxylic acid with 4-oxo-3H-phthalazine-1-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting intermediate was then treated with ethyl chloroformate to yield [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi. The overall yield of the synthesis was reported to be 17%.

Scientific Research Applications

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer, [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is also associated with various diseases such as arthritis, asthma, and inflammatory bowel disease. [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to reduce inflammation in animal models of these diseases. In viral infections, [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylateγi has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.

properties

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c29-20(14-32-25(31)23-16-10-4-5-11-17(16)24(30)28-27-23)21-18-12-6-7-13-19(18)26-22(21)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIYAOUJNWENMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.